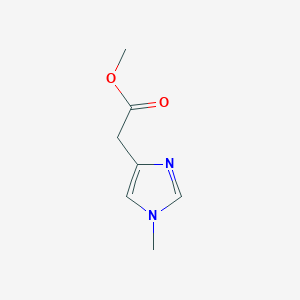

Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(1-methylimidazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-4-6(8-5-9)3-7(10)11-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXRZEKDRQZYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate typically involves the methylation of 1-methylimidazole followed by esterification. One common method involves the reaction of 1-methylimidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Chemistry

- Building Block for Synthesis : Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

- Biological Activity : Research indicates that imidazole derivatives exhibit antimicrobial and antifungal properties. This compound is being studied for its potential to inhibit specific biological pathways, which could lead to new therapeutic agents .

Medicine

- Drug Development : The compound is investigated as a potential drug candidate, particularly in designing enzyme inhibitors. Its structural characteristics may allow it to interact effectively with biological targets, contributing to the development of novel pharmaceuticals .

Industry

- Specialty Chemicals : In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its versatility makes it suitable for various organic synthesis processes .

Case Studies and Research Findings

Several studies have highlighted the compound's utility:

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The compound can also interact with biological membranes, affecting their permeability and function. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate (CAS 916792-95-5)

- Structural Difference : The ethyl ester analog replaces the methyl group with an ethyl chain, increasing molecular weight (168.19 g/mol vs. 154.17 g/mol ) and lipophilicity .

- Physicochemical Properties : Higher lipophilicity may improve membrane permeability but reduce water solubility.

- Safety : Shares a similar hazard profile (H302: harmful if swallowed) .

Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (CAS not provided)

- Structural Difference : Incorporates a nitro group at position 4 of the imidazole ring, significantly altering electronic properties.

- Molecular Weight : C₇H₈N₄O₄ (212.16 g/mol), higher due to the nitro group.

- Crystallography: Exhibits intermolecular interactions (C–H⋯O, π–π stacking) that stabilize its crystal lattice, unlike the non-nitro parent compound .

2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (HY-W062542)

- Functional Group : Replaces the ester with an amine group, yielding a histamine metabolite.

Methylimidazoleacetic Acid (CAS 2625-49-2)

- Functional Group : Carboxylic acid derivative.

- Solubility : More water-soluble than the ester due to the polar acid group, but less lipid-soluble .

Physicochemical Properties

Biological Activity

Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical interactions, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an imidazole ring, which is known to participate in various biological processes. The compound's structure allows it to interact with multiple biological targets, influencing enzyme activity and metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Enzyme Modulation : The compound exhibits dual behavior as a substrate or inhibitor for various enzymes, particularly those involved in amino acid metabolism and neurotransmitter synthesis. It has been shown to modulate signaling pathways that affect gene expression and cellular metabolism, which are crucial for cell growth and differentiation .

- Antiviral Properties : Research indicates that imidazole derivatives, including this compound, have potential antiviral activities. For instance, certain imidazole derivatives have shown efficacy against viral strains such as HIV and dengue virus, demonstrating their role in inhibiting viral replication .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzyme activities. For example, it was found to reduce the viability of cancer cell lines at lower concentrations compared to other imidazole derivatives. The MTT assay indicated significant cytotoxic effects on A549 and NCI-H460 cell lines .

Case Studies

- Cancer Cell Lines : A study investigated the effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The results showed that treatment with the compound led to reduced cell proliferation and induced apoptosis in these cells, highlighting its potential as an anticancer agent .

- Antiviral Activity : Another research effort focused on the antiviral properties of imidazole derivatives. This compound exhibited significant inhibitory effects against various viral strains, suggesting its potential use in antiviral therapies .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C6H8N2O2 | Enzyme modulation, anticancer, antiviral properties |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate | C12H12ClN3O2 | Strong inhibitor of nuclear sirtuins in cancer cells |

| Imidazoleacetic Acid | C5H6N2O2 | Modulates neurotransmitter synthesis |

Q & A

Basic: What are the key structural features of Methyl 2-(1-methyl-1H-imidazol-4-yl)acetate, and how are they characterized?

Answer:

The compound consists of an imidazole ring substituted with a methyl group at the 1-position and an acetic acid methyl ester moiety at the 4-position. Structural characterization typically employs:

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm proton environments and carbon connectivity, with characteristic shifts for the imidazole ring (e.g., δ ~7.5 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (CHNO) via exact mass determination .

- Infrared Spectroscopy (IR): Peaks at ~1700 cm confirm the ester carbonyl group .

Basic: What synthetic routes are employed to prepare this compound?

Answer:

Common methodologies include:

- Nucleophilic Substitution: Alkylation of 1-methylimidazole-4-acetic acid with methyl halides in the presence of bases like KCO .

- TDAE (Tetrakis(dimethylamino)ethylene) Methodology: Used to couple chloromethyl intermediates with carbonyl derivatives under mild conditions, minimizing side reactions .

- Esterification: Direct esterification of the carboxylic acid precursor (2-(1-methyl-1H-imidazol-4-yl)acetic acid) using methanol and acid catalysts (e.g., HSO) .

Basic: Which analytical techniques ensure purity and stability of this compound?

Answer:

- HPLC: Reverse-phase chromatography with UV detection (λ ~210–260 nm) monitors purity (>98%) and detects polar by-products .

- Thermogravimetric Analysis (TGA): Assesses thermal stability, with decomposition typically >200°C .

- Karl Fischer Titration: Quantifies residual moisture, critical for hygroscopic samples .

Advanced: How do crystallographic studies resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) is pivotal:

- SHELX Suite: SHELXL refines atomic coordinates and thermal parameters, leveraging high-resolution data to resolve disorder in the imidazole ring or ester group .

- Twinned Data Handling: For crystals with twinning (common in imidazole derivatives), SHELXL’s TWIN/BASF commands model overlapping lattices .

- Case Example: A study on a nitro-imidazole analog revealed planar imidazole geometry with torsional angles <5° for the ester side chain .

Advanced: How does this compound interact in pharmacological contexts?

Answer:

- Antibody-Drug Conjugates (ADCs): The imidazole core serves as a linker in ADCs, enabling pH-dependent release of cytotoxic payloads in tumors (e.g., anti-AXL ADCs) .

- Metabolite Studies: In vivo, esterase hydrolysis converts the methyl ester to 2-(1-methyl-1H-imidazol-4-yl)acetic acid, a histamine metabolite implicated in neurological pathways .

Advanced: How are computational methods used to predict reactivity or metabolic pathways?

Answer:

- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites (e.g., imidazole N-atoms) .

- Molecular Dynamics (MD): Simulates esterase binding using the SMILES string (Cn1cc(nc1)CC(=O)O) to model hydrolysis kinetics .

- ADMET Prediction: Tools like SwissADME estimate bioavailability (LogP ~0.5) and cytochrome P450 interactions .

Advanced: How to address contradictions in reported synthetic yields or crystallographic data?

Answer:

- Yield Discrepancies: Variations arise from solvent polarity (e.g., DMF vs. THF) or purification methods (column chromatography vs. recrystallization). Systematic DOE (Design of Experiments) optimizes conditions .

- Crystallographic Conflicts: Compare thermal ellipsoids and R-factors across studies. For example, a higher R-factor (>0.05) may indicate unresolved disorder, necessitating low-temperature data collection .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

- Flow Chemistry: Continuous flow systems enhance reproducibility and reduce side reactions in esterification steps .

- Green Chemistry: Replace methyl halides with dimethyl carbonate (DMC) for safer, solvent-free alkylation .

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time .

Advanced: How is the compound utilized in studying enzyme inhibition or receptor binding?

Answer:

- Kinase Assays: The imidazole moiety chelates metal ions in kinase active sites. IC values are determined via fluorescence polarization .

- Histamine Receptor Studies: Radiolabeled analogs (e.g., -methyl ester) track binding affinity to H/H receptors in competitive assays .

Advanced: What are the best practices for handling and storage to ensure stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.